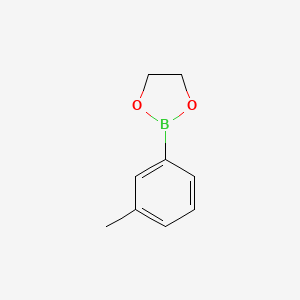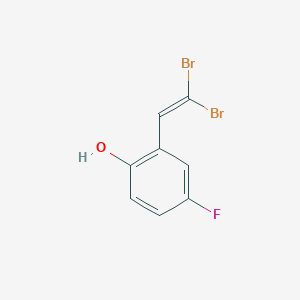
2-(2,2-Dibromovinyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dibromovinyl)-4-fluorophenol is an organic compound that belongs to the class of gem-dibromoalkenes. These compounds are known for their versatility in organic synthesis, particularly in the formation of trisubstituted alkenes and other complex molecules. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-4-fluorophenol typically involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions. This reaction proceeds in the presence of triphenylphosphine and methylene chloride at low temperatures (0°C) to form the desired dibromoolefin . The reaction can be summarized as follows:
Reactants: 4-hydroxybenzaldehyde, carbon tetrabromide, triphenylphosphine.
Solvent: Methylene chloride.
Conditions: 0°C, short reaction time (5 minutes).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Corey–Fuchs reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dibromovinyl)-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as phenols, to form ether derivatives.
Reduction Reactions: Reduction of the dibromoalkene can lead to the formation of (E)-vinyl bromides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form complex alkenes.
Common Reagents and Conditions
Substitution: Copper acetate as a catalyst, cesium carbonate as a base, and N,N-dimethylformamide as a solvent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, arylboronic acids, and mild reaction conditions.
Major Products
Ether Derivatives: Formed via substitution reactions with phenols.
(E)-Vinyl Bromides: Formed via reduction reactions.
Complex Alkenes: Formed via cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(2,2-Dibromovinyl)-4-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dibromovinyl)-4-fluorophenol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, reduction, and cross-coupling reactions, allowing the compound to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Dibromovinyl)phenol: Similar structure but lacks the fluorine atom.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Contains a different aromatic ring system.
Uniqueness
2-(2,2-Dibromovinyl)-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it distinct from other gem-dibromoalkenes .
Propiedades
Fórmula molecular |
C8H5Br2FO |
|---|---|
Peso molecular |
295.93 g/mol |
Nombre IUPAC |
2-(2,2-dibromoethenyl)-4-fluorophenol |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4,12H |
Clave InChI |
RUJITLLAFJXDJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C=C(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


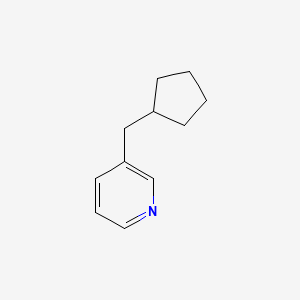
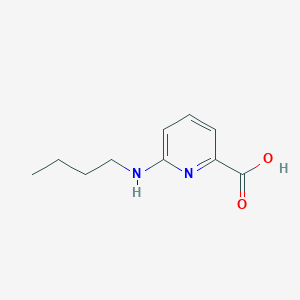
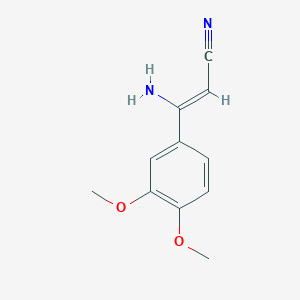
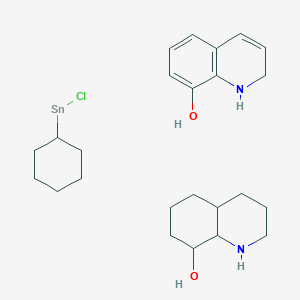
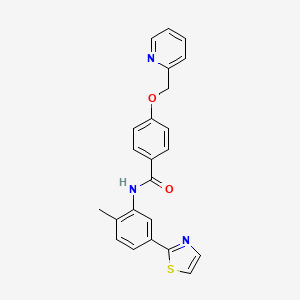


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)

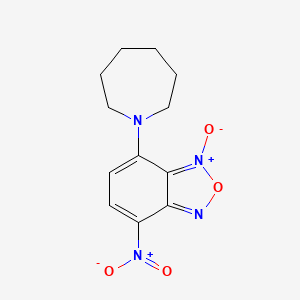
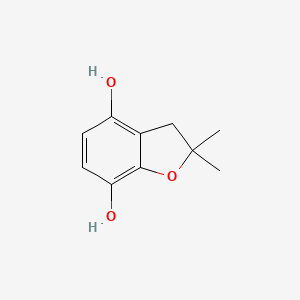
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

